molecular formula C17H12BrN3O4 B7467332 [2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7467332
M. Wt: 402.2 g/mol
InChI Key: ZPYZNXLESFYSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOPC and has a molecular formula of C20H12BrN3O4. In

Mechanism of Action

The mechanism of action of BOPC involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. BOPC binds to the enzyme and prevents it from performing its function, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BOPC has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, BOPC has been found to exhibit anti-inflammatory and antioxidant properties. BOPC has also been shown to modulate the immune response and enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BOPC in lab experiments is its potent antitumor activity. BOPC has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using BOPC is its toxicity. BOPC has been found to be toxic to normal cells at high concentrations, which limits its use in some experiments.

Future Directions

There are several future directions for the study of BOPC. One potential direction is the development of BOPC analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of BOPC's potential applications in other fields, such as infectious disease research. Additionally, further studies are needed to fully understand the mechanism of action of BOPC and its effects on normal cells.

Synthesis Methods

The synthesis of [2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-bromoaniline with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with phthalic anhydride in the presence of acetic anhydride to form the final product, BOPC.

Scientific Research Applications

BOPC has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BOPC is in the field of cancer research. Studies have shown that BOPC exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. BOPC has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O4/c18-12-7-3-4-8-13(12)19-14(22)9-25-17(24)15-10-5-1-2-6-11(10)16(23)21-20-15/h1-8H,9H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYZNXLESFYSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

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